

Technical Whitepaper: 4-Chloro-N-cyclopropyl-3-nitrobenzamide

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Compound of Interest

Compound Name: 4-Chloro-n-cyclopropyl-3-nitrobenzamide

CAS No.: 90797-58-3

Cat. No.: B1616967

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A Strategic Scaffold for Next-Generation Kinase & PARP Inhibitors

Executive Summary

4-Chloro-N-cyclopropyl-3-nitrobenzamide is a high-value pharmacophore intermediate used primarily in the synthesis of small-molecule inhibitors targeting kinases (e.g., MEK, B-Raf) and DNA repair enzymes (e.g., PARP). Its structural utility lies in the ortho-nitro-chloro motif, which serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (S_NAr), allowing for the rapid diversification of the benzamide core at the 4-position.

This guide details the synthesis, reactivity profile, and downstream applications of this scaffold, providing a validated roadmap for medicinal chemists designing novel bioactive agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8] [9]

Property	Specification
IUPAC Name	4-Chloro-N-cyclopropyl-3-nitrobenzamide
Appearance	Off-white to pale yellow crystalline powder
Melting Point	147–149 °C (Typical)
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated)	~13.5 (Amide NH)
LogP	~1.8
Key Functional Groups	[1][2][3][4][5] • Nitro (-NO ₂): Electron-withdrawing, activating group. • Chloro (-Cl): Leaving group for S _N Ar. • Cyclopropylamide: Lipophilic pharmacophore, metabolic stability enhancer.

Synthesis & Manufacturing Protocol

The synthesis of **4-Chloro-N-cyclopropyl-3-nitrobenzamide** is typically achieved via a two-step sequence starting from commercially available 4-chloro-3-nitrobenzoic acid. The critical control point is the activation of the carboxylic acid without inducing premature nucleophilic displacement of the chlorine atom.

Step 1: Acid Chloride Activation

Reagents: 4-Chloro-3-nitrobenzoic acid, Thionyl Chloride (SOCl₂), DMF (cat.). Conditions: Reflux, 2–3 hours.

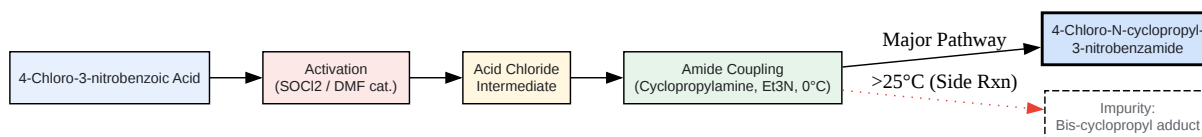
- Process Insight: Use of catalytic DMF forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction at lower temperatures, preserving the C4-Cl bond integrity.

Step 2: Amide Coupling (Schotten-Baumann Conditions)

Reagents: 4-Chloro-3-nitrobenzoyl chloride, Cyclopropylamine, Triethylamine (Et₃N). Solvent: Dichloromethane (DCM) or THF (anhydrous). Conditions: 0°C to RT, 1–2 hours.

- Critical Protocol Note: The reaction must be kept at 0°C during addition. Higher temperatures can lead to the displacement of the 4-chloro group by the excess cyclopropylamine (S_NAr side reaction), yielding the bis-cyclopropylamine impurity.

Visual Synthesis Workflow



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Figure 1: Optimized synthetic route highlighting the critical temperature control point to avoid impurity formation.

Reactivity Profile & Downstream Applications

The core value of CAS 90797-58-3 lies in its divergent reactivity. The 3-nitro group activates the 4-chloro position for displacement, allowing for the rapid installation of complex amines (e.g., piperazines, morpholines) common in kinase inhibitors.

A. Nucleophilic Aromatic Substitution (S_NAr)

The 4-chloro atom is highly activated by the ortho-nitro group.

- Nucleophiles: Primary/secondary amines, alkoxides, thiols.
- Conditions: K₂CO₃ or DIPEA in DMF/DMSO at 60–80°C.
- Application: Installation of solubilizing groups (e.g., N-methylpiperazine) found in drugs like Olaparib or Trametinib analogs.

B. Nitro Reduction

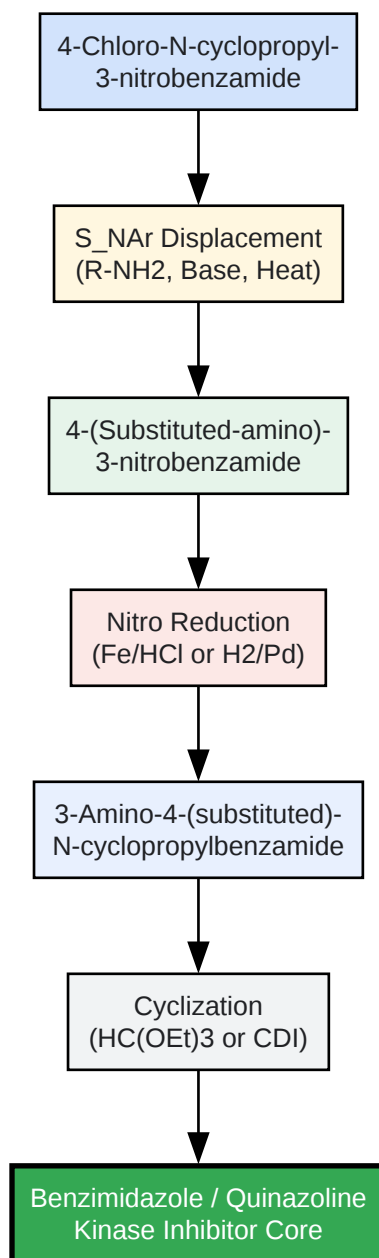
Post-displacement, the nitro group is reduced to an aniline.

- Methods: Fe/NH₄Cl (classic), H₂/Pd-C (catalytic), or SnCl₂.
- Result: 3-Amino-4-substituted-N-cyclopropylbenzamide.
- Utility: This aniline is the precursor for forming Benzimidazoles, Quinazolines, or Ureas (via isocyanates).

C. Cyclization Pathways

Reacting the resulting aniline with formamidine acetate or triethyl orthoformate yields Quinazolinone or Benzimidazole cores, which are privileged scaffolds in oncology (e.g., EGFR, PARP inhibitors).

Mechanistic Pathway Diagram



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Figure 2: Divergent synthesis map showing the transformation of the scaffold into bioactive heterocycles.

Analytical Characterization

To validate the identity and purity of the synthesized intermediate, the following analytical parameters must be met.

Method	Expected Signal / Criteria
¹ H NMR (DMSO-d ₆)	δ 8.5–8.8 (d, 1H, Amide NH) δ 8.2 (d, 1H, Ar-H3, ortho to NO ₂) δ 7.8 (dd, 1H, Ar-H5) δ 7.6 (d, 1H, Ar-H6) δ 2.85 (m, 1H, Cyclopropyl CH) δ 0.5–0.7 (m, 4H, Cyclopropyl CH ₂)
LC-MS (ESI)	[M+H] ⁺ = 241.03 (Consistent with Cl isotope pattern ³⁵ Cl/ ³⁷ Cl 3 :1)
HPLC Purity	>98.0% (Area %) at 254 nm
IR Spectroscopy	1650 cm ⁻¹ (Amide C=O stretch) 1530, 1350 cm ⁻¹ (Nitro N-O stretch) 3280 cm ⁻¹ (N-H stretch)

Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Nitro-aromatics can be energetic. Avoid heating dry solids. Use non-sparking tools.
- Sensitization: Benzamides and their precursors are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

References

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